2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid
Description
2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a methyl group, and a benzenecarboxylic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-19-9-14(11-4-2-3-5-12(11)17(21)22)16(20)13-8-10(18)6-7-15(13)19/h2-9H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUHPSAKUJTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxylation: The benzenecarboxylic acid moiety can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Overview
2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core with a chloro substituent and a benzenecarboxylic acid moiety, has garnered interest in various scientific fields, particularly in medicinal chemistry, biology, and materials science.
Medicinal Chemistry
The compound is investigated for its potential antimicrobial and anticancer properties. Compounds with similar structures have shown significant biological activities, suggesting that 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid may also exhibit these properties.
Case Studies :
- Research has indicated that quinoline derivatives can inhibit bacterial growth and may serve as leads for new antibiotics.
Studies have focused on the compound's ability to interact with biological macromolecules, which is crucial for understanding its mechanism of action. Techniques such as binding affinity assays and molecular docking studies are employed to elucidate these interactions.
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand due to its functional groups. It can form complexes with metal ions, which may lead to novel materials with unique properties.
Material Science
The compound's unique electronic and optical properties make it suitable for applications in developing new materials, including organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the chloro, methyl, and benzenecarboxylic acid substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinolinic Acid: An endogenous neurotoxin with a quinoline core and a carboxylic acid group.
Uniqueness
2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chloro and methyl groups, along with the benzenecarboxylic acid moiety, make it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Biological Activity
The compound 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid , also known by its synonyms such as 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 237.64 g/mol. The structure includes a quinoline moiety that is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 6-chloroquinoline compounds exhibit significant antibacterial properties . For instance, compounds with halogen substitutions, particularly chlorine at the 6-position, have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can effectively inhibit bacterial growth at low concentrations, making them valuable for treating infectious diseases .
Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | < 10 | Staphylococcus aureus |
| 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline | < 5 | Escherichia coli |
| 1-Ethyl-6-fluoroquinoline | < 15 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, cytotoxic assays revealed significant inhibition of cell proliferation in human breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent . It has been observed to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antibacterial Efficacy : A study involving a series of quinoline derivatives demonstrated that those containing the chloro group exhibited superior antibacterial activity compared to their non-halogenated counterparts. The study utilized various bacterial strains to assess efficacy and found significant results with MIC values indicating potent activity .
- Cytotoxicity in Cancer Models : In a comparative analysis of different quinoline derivatives, 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid displayed remarkable cytotoxic effects against multiple cancer cell lines, with IC50 values lower than many established chemotherapeutic agents .
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(6-chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with β-ketoesters to form the quinoline core, followed by chlorination and carboxylation. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl groups at the 3-position of the quinoline scaffold . Reaction optimization should focus on:
- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) improves regioselectivity .
- Solvent systems : DMF or THF under reflux conditions enhances solubility of intermediates .
- Purification : Column chromatography with ethyl acetate/hexane gradients (7:3 ratio) resolves polar impurities .
Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer: A combination of techniques is required:
- ¹H/¹³C NMR : Key signals include the quinoline C4-oxo proton (δ ~12.5 ppm, broad singlet) and aromatic protons (δ 7.2–8.3 ppm for the benzene ring) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water (70:30) mobile phase to assess purity (>95%) .
Advanced Research Questions
Q. Q3. What strategies are employed to resolve contradictions in biological activity data across different assays (e.g., cytotoxicity vs. enzyme inhibition)?
Methodological Answer: Discrepancies may arise from assay-specific factors:
- Cellular permeability : Measure logP values (e.g., using shake-flask method) to correlate hydrophobicity with cytotoxicity .
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes, NADPH cofactor) to identify rapid degradation in cell-based assays .
- Target selectivity : Use kinome-wide profiling (e.g., KinomeScan) to rule off-target effects .
Q. Q4. How can computational modeling (e.g., molecular docking, QSAR) predict the binding affinity of this compound to kinase targets like Axl or cannabinoid receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to dock the compound into crystal structures (e.g., Axl kinase PDB: 5U6B). Focus on hydrogen bonding between the C4-oxo group and kinase hinge region residues (e.g., Met623) .
- QSAR : Derive descriptors (e.g., polar surface area, H-bond donors) from analogs like 4-oxo-1,4-dihydroquinoline-3-carboxamides to build regression models for IC₅₀ prediction .
Q. Q5. What are the challenges in optimizing aqueous solubility while maintaining target affinity, and how can they be addressed?
Methodological Answer: Balancing lipophilicity (clogP <3) and solubility:
- Structural modifications : Introduce ionizable groups (e.g., piperazine at C7) to enhance solubility at physiological pH .
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEGylation for in vivo studies .
- Thermodynamic solubility assays : Measure equilibrium solubility in PBS (pH 7.4) via nephelometry .
Q. Q6. How do substituents at the quinoline C6 position (e.g., chloro vs. fluoro) influence photostability and metabolic pathways?
Methodological Answer:
- Photostability : Chloro substituents reduce UV degradation (λmax ~320 nm) compared to fluoro analogs, as shown in accelerated light-stress testing (ICH Q1B) .
- Metabolism : Cytochrome P450 (CYP3A4) demethylation at the C1-methyl group is slower in chloro derivatives, as evidenced by LC-MS/MS metabolite profiling .
Methodological Contradictions & Validation
Q. Q7. How should researchers validate conflicting reports on the compound’s mechanism of action (e.g., ROS induction vs. direct kinase inhibition)?
Methodological Answer:
Q. Q8. What analytical protocols are critical for distinguishing between polymorphic forms of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
